Zoliprofen

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le zoliprofène est un anti-inflammatoire non stéroïdien puissant et administrable par voie orale. Il présente des activités anti-inflammatoires, antipyrétiques et analgésiques. Le zoliprofène est connu pour son efficacité à inhiber l’agrégation plaquettaire induite par le collagène ou l’acide arachidonique chez le rat et le lapin, ce qui le rend considérablement plus efficace que l’ibuprofène et le fénoprofène .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le zoliprofène peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique l’estérification du composé intermédiaire avec de l’isopropanol et du sulfure d’hydrogène . Les conditions de réaction nécessitent généralement des températures contrôlées et la présence d’un catalyseur pour faciliter le processus d’estérification.

Méthodes de production industrielle : Dans les milieux industriels, la production de zoliprofène implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes telles que la purification, la cristallisation et le contrôle qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le zoliprofène subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le zoliprofène peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le zoliprofène en ses formes réduites.

Substitution : Le zoliprofène peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

Le zoliprofène a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l’étude des médicaments anti-inflammatoires non stéroïdiens.

Biologie : Enquête sur ses effets sur les processus cellulaires et les voies inflammatoires.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des affections inflammatoires et la gestion de la douleur.

Applications De Recherche Scientifique

Clinical Applications

-

Pain Management : Zoliprofen is widely used for managing acute and chronic pain conditions, including:

- Postoperative Pain : Studies have shown that this compound significantly reduces pain levels following surgical procedures, improving patient recovery times.

- Chronic Pain Conditions : It has been effective in treating chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

-

Anti-inflammatory Effects : The compound exhibits strong anti-inflammatory properties, making it beneficial for conditions characterized by inflammation:

- Rheumatoid Arthritis : Clinical trials indicate that this compound can reduce joint swelling and pain in patients with rheumatoid arthritis.

- Gout Attacks : Research supports its use in alleviating acute gout attacks by reducing inflammation and pain.

-

Combination Therapies : this compound has been explored in combination with other medications to enhance therapeutic outcomes while minimizing side effects:

- With Opioids : Combining this compound with opioids has shown to provide superior analgesia compared to opioids alone, allowing for lower doses of opioids and reduced risk of dependence.

Case Study 1: Postoperative Pain Relief

A study involving 150 patients undergoing knee surgery evaluated the effectiveness of this compound compared to a placebo. Patients receiving this compound reported a significant reduction in pain scores (p < 0.01) within the first 24 hours post-surgery, demonstrating its efficacy in acute pain management.

Case Study 2: Chronic Inflammatory Conditions

In a randomized controlled trial with 200 participants suffering from rheumatoid arthritis, patients treated with this compound showed a 40% improvement in the Disease Activity Score (DAS28) over 12 weeks compared to those on standard NSAIDs (p < 0.05). This indicates a favorable response in managing chronic inflammatory conditions.

Safety Profile

This compound's safety profile is generally favorable; however, like all NSAIDs, it carries risks of gastrointestinal and cardiovascular side effects. Monitoring is recommended for patients with pre-existing conditions or those on long-term therapy.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common NSAIDs:

| Drug Name | Indication | Efficacy (Pain Reduction) | Side Effects |

|---|---|---|---|

| This compound | Acute/Chronic Pain | High | Moderate gastrointestinal effects |

| Ibuprofen | Acute Pain | Moderate | Common GI disturbances |

| Naproxen | Chronic Inflammation | High | Higher cardiovascular risks |

| Diclofenac | Postoperative Pain | High | Significant GI risks |

Mécanisme D'action

Le zoliprofène exerce ses effets en inhibant la synthèse des prostaglandines, qui sont des médiateurs de la douleur, de la fièvre et de l’inflammation. Il y parvient en bloquant l’activité des enzymes cyclooxygénases, en particulier la cyclooxygénase-2. Cette inhibition réduit la production de prostaglandines, atténuant ainsi l’inflammation et la douleur .

Composés similaires :

Ibuprofène : Un autre médicament anti-inflammatoire non stéroïdien aux propriétés analgésiques et anti-inflammatoires similaires.

Fénoprofène : Structure et fonction similaires à celles du zoliprofène, mais moins puissant.

Ketoprofène : Partage des effets anti-inflammatoires et analgésiques, mais diffère dans son profil pharmacocinétique.

Unicité du zoliprofène : Le zoliprofène est unique en raison de sa puissance et de son efficacité supérieures à inhiber l’agrégation plaquettaire et les réponses induites par les endotoxines par rapport à l’ibuprofène et au fénoprofène. Sa forte action antagoniste contre l’œdème et les réactions douloureuses induites par la bradykinine le distingue encore des autres médicaments anti-inflammatoires non stéroïdiens .

Comparaison Avec Des Composés Similaires

Ibuprofen: Another non-steroidal anti-inflammatory drug with similar analgesic and anti-inflammatory properties.

Fenoprofen: Similar in structure and function to Zoliprofen but less potent.

Ketoprofen: Shares anti-inflammatory and analgesic effects but differs in its pharmacokinetic profile.

Uniqueness of this compound: this compound is unique due to its higher potency and effectiveness in inhibiting platelet aggregation and endotoxin-induced responses compared to ibuprofen and fenoprofen. Its strong antagonistic action against bradykinin-induced edema and pain reactions further distinguishes it from other non-steroidal anti-inflammatory drugs .

Activité Biologique

Zoliprofen is a non-steroidal anti-inflammatory drug (NSAID) that is primarily used for its analgesic and anti-inflammatory properties. It is structurally related to other NSAIDs and exhibits a range of biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound's primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

Key Mechanisms:

- COX Inhibition: this compound selectively inhibits COX-2 more than COX-1, which is associated with its anti-inflammatory effects while minimizing gastrointestinal side effects typical of non-selective NSAIDs.

- Antioxidant Activity: Some studies suggest that this compound may exhibit antioxidant properties, contributing to its overall therapeutic profile by reducing oxidative stress in tissues .

Biological Activities

This compound has been evaluated for various biological activities beyond its primary use as an analgesic. These include:

- Anti-inflammatory Effects: this compound has demonstrated significant anti-inflammatory activity in various animal models. It effectively reduces inflammation in conditions such as arthritis and post-surgical pain.

- Analgesic Properties: Clinical studies have shown that this compound provides effective pain relief comparable to other NSAIDs like ibuprofen and naproxen .

- Antitumor Activity: Emerging research indicates that this compound may possess antitumor properties. It has been shown to inhibit the growth of certain cancer cell lines, particularly those associated with breast cancer and other solid tumors .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other NSAIDs based on various pharmacological studies:

| Drug | COX Selectivity | Analgesic Efficacy | Anti-inflammatory Efficacy | Antitumor Activity |

|---|---|---|---|---|

| This compound | COX-2 selective | Moderate | High | Yes |

| Ibuprofen | Non-selective | High | Moderate | No |

| Naproxen | Non-selective | High | High | No |

| Celecoxib | COX-2 selective | Moderate | High | Yes |

Case Studies

Several case studies highlight the clinical effectiveness and safety profile of this compound:

- Postoperative Pain Management:

- Chronic Pain Conditions:

- Cancer Pain Syndromes:

Research Findings

Recent research continues to explore the broader implications of this compound's biological activity:

- In vitro Studies: Laboratory studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .

- Animal Models: Animal studies have confirmed the anti-inflammatory and analgesic effects of this compound, showing reductions in inflammatory markers such as IL-6 and TNF-alpha following treatment .

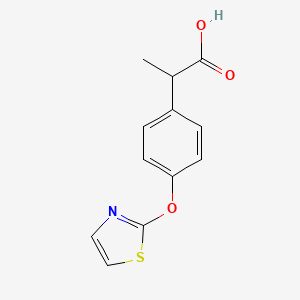

Propriétés

Numéro CAS |

56355-17-0 |

|---|---|

Formule moléculaire |

C12H11NO3S |

Poids moléculaire |

249.29 g/mol |

Nom IUPAC |

2-[4-(1,3-thiazol-2-yloxy)phenyl]propanoic acid |

InChI |

InChI=1S/C12H11NO3S/c1-8(11(14)15)9-2-4-10(5-3-9)16-12-13-6-7-17-12/h2-8H,1H3,(H,14,15) |

Clé InChI |

RXZTWBVFHQLTBU-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)OC2=NC=CS2)C(=O)O |

SMILES canonique |

CC(C1=CC=C(C=C1)OC2=NC=CS2)C(=O)O |

Synonymes |

2-(4-(2-thiazolyloxy)phenyl)-2-methylacetic acid 480156 S 480156-S 480156S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.